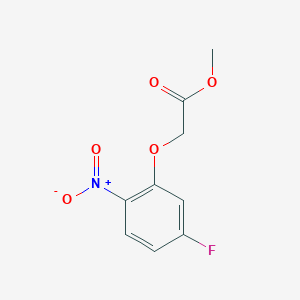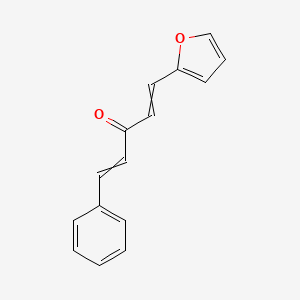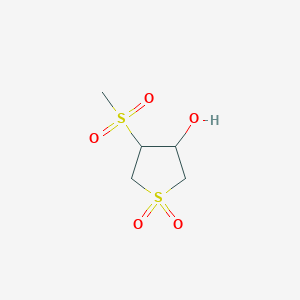
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate
Descripción general
Descripción
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, also known as MFPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a colorless liquid that is widely used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Reference Substance for Drug Impurities
Scientific Field
Pharmacology Summary: MFPA serves as a reference substance for identifying drug impurities during pharmaceutical quality control. Its well-defined structure and properties make it an ideal standard for comparison. Methods: High-resolution analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed to compare the compound against potential impurities found in drug formulations. Results: Utilizing MFPA as a reference has enabled accurate identification of impurities, ensuring the safety and efficacy of pharmaceutical products .
Fluorine Chemistry Research
Scientific Field
Organic Chemistry Summary: MFPA is pivotal in fluorine chemistry research, particularly in the study of carbon-fluorine bond formation, which is crucial for the development of fluorinated organic compounds. Methods: Various fluorination techniques are tested using MFPA as a substrate. The reactions are monitored to optimize yield and selectivity. Results: The research has led to a deeper understanding of fluorination mechanisms and the development of more efficient synthetic routes for fluorinated compounds .
Agrochemical Research
Scientific Field
Agricultural Chemistry Summary: In agrochemical research, MFPA is investigated for its potential use in the synthesis of new pesticides and herbicides with improved efficacy and lower environmental impact. Methods: The compound is used to synthesize active ingredients, which are then tested for their biological activity against various pests and weeds. Results: Preliminary results suggest that MFPA-based agrochemicals could offer effective pest control while being more environmentally benign .
Propiedades
IUPAC Name |
methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-15-9(12)5-16-8-4-6(10)2-3-7(8)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNCCKAYVNDMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381506 | |
| Record name | methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
CAS RN |
116355-65-8 | |
| Record name | methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1621492.png)



![1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene](/img/structure/B1621497.png)

![2-Ethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1621500.png)




![8-Phenyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium-3-olate](/img/structure/B1621509.png)
![1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone](/img/structure/B1621511.png)
